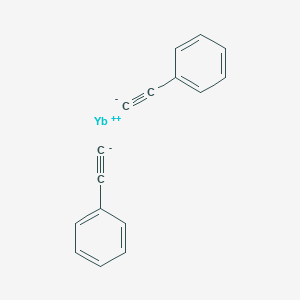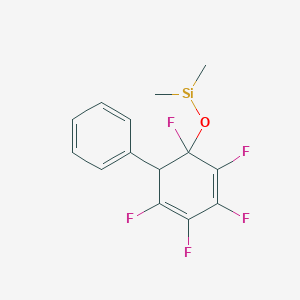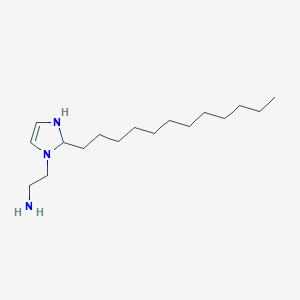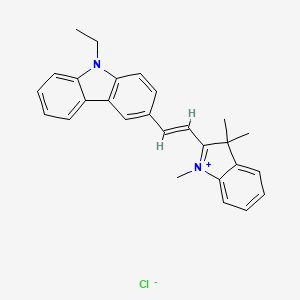
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride is a synthetic organic compound. It belongs to the class of carbazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a carbazolium core and an indolium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride typically involves the condensation of a carbazole derivative with an indole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biological assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3H-Carbazolium, 9-ethyl-3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-, chloride
- 3H-Carbazolium, 3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-methyl-, chloride
Uniqueness
3H-Carbazolium, 3-((1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.
Properties
CAS No. |
72828-91-2 |
|---|---|
Molecular Formula |
C27H27ClN2 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;chloride |
InChI |
InChI=1S/C27H27N2.ClH/c1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;/h6-18H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JPMARVPXSSJVDI-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[Cl-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


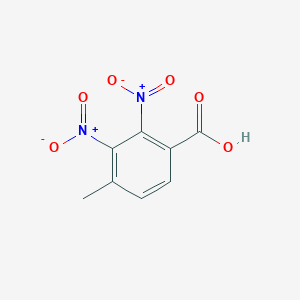

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
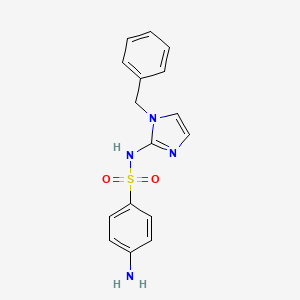
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
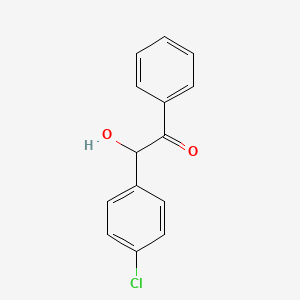
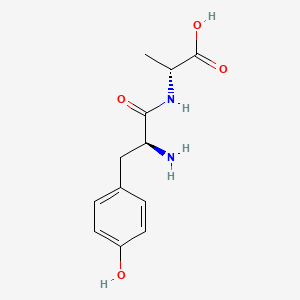
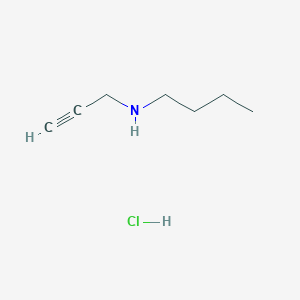
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
